![molecular formula C12H11ClN2O2S2 B2863620 Isopropyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate CAS No. 306976-89-6](/img/structure/B2863620.png)

Isopropyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

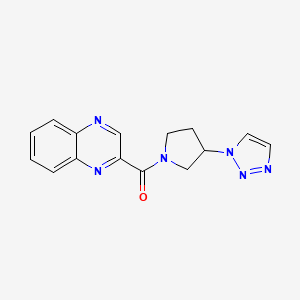

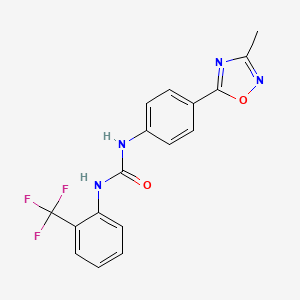

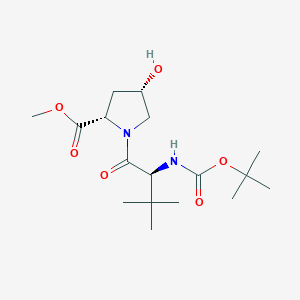

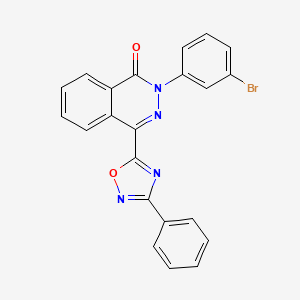

Isopropyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate is a chemical compound with the molecular formula C12H11ClN2O2S2 . It has an average mass of 314.811 Da and a monoisotopic mass of 313.995056 Da . This compound is used for research purposes.

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . Starting from 4-chlorobenzoic acid, a series of steps including esterification, hydrazination, salt formation, and cyclization can be used to produce 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole . This intermediate can then be converted into a sulfonyl chloride, which can react with amines to produce the final product .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques such as NMR and IR spectroscopy, as well as elemental analysis . The crystal structure of a similar compound, 4-carboxy-5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole, has been determined at a resolution of 2.8 Å .Applications De Recherche Scientifique

Antiviral Activity

This compound has been studied for its potential antiviral properties. Derivatives of thiadiazole, such as the one mentioned, have shown activity against the tobacco mosaic virus (TMV), which is a significant pathogen affecting tobacco plants . The incorporation of sulfonamides into thiadiazole rings can produce compounds that act as carbonic anhydrase inhibitors, which is a mechanism that could be exploited to develop new antiviral agents .

Antibacterial and Antifungal Properties

Thiadiazole derivatives are known to possess antibacterial and antifungal activities. The structural moiety of thiadiazole is often associated with these properties, and modifications to the core structure, like the addition of the isopropyl group and the chlorophenylsulfanyl side chain, can enhance these effects .

Agricultural Applications

The compound’s potential antifungal and herbicidal properties make it a candidate for agricultural applications. It could be used in the development of new pesticides or fungicides that help protect crops from various diseases and pests .

Carbonic Anhydrase Inhibition

As mentioned earlier, thiadiazole derivatives can inhibit carbonic anhydrase. This enzyme is involved in many physiological processes, and inhibitors are used to treat conditions like glaucoma, mountain sickness, and epilepsy. Research into the specific isopropyl thiadiazole derivative could lead to new medications with improved efficacy and safety profiles .

Antitumor Activity

Previous studies on thiadiazole derivatives have indicated their potential to inhibit the growth of tumor cells. While the specific isopropyl derivative’s efficacy in this regard is not detailed in the available literature, it’s a promising area for further research, given the known activities of related compounds .

Plant Growth Regulation

Indole derivatives, which share some structural similarities with thiadiazole compounds, are known to influence plant growth. While the direct impact of isopropyl thiadiazole on plant growth hasn’t been extensively studied, its potential to act as a growth regulator could be an interesting field of research, considering the biological activities of its analogs .

Propriétés

IUPAC Name |

propan-2-yl 5-(4-chlorophenyl)sulfanylthiadiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2S2/c1-7(2)17-11(16)10-12(19-15-14-10)18-9-5-3-8(13)4-6-9/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZPYNJZHPMSPQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=C(SN=N1)SC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isopropyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-2-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2863540.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[1-(2-methoxyphenyl)ethylsulfanyl]acetamide](/img/structure/B2863542.png)

![(2S)-1-(1,1-Dioxo-1,2-benzothiazol-3-yl)-N-[2-(prop-2-enoylamino)ethyl]pyrrolidine-2-carboxamide](/img/structure/B2863548.png)

![5-[1-(4-Isopropylbenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2863550.png)

![8-amino-6-hydroxy-3-methyl-7-[(2E)-3-phenylprop-2-en-1-yl]-3,7-dihydro-2H-purin-2-one](/img/structure/B2863553.png)

![2-Methyl-3-(1-phenylpyrazol-4-yl)-7-[(1-phenylpyrazol-4-yl)methoxy]chromen-4-one](/img/structure/B2863555.png)

![(Z)-4-benzoyl-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2863558.png)

![1-Bromo-3-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B2863559.png)

![2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2863560.png)